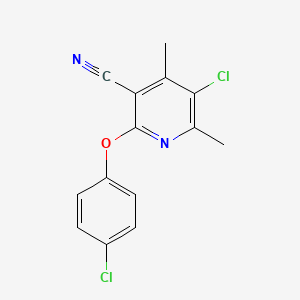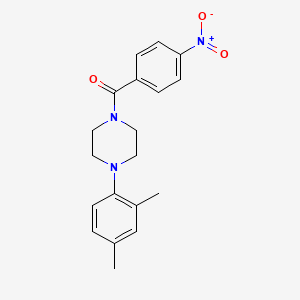
5-chloro-2-(4-chlorophenoxy)-4,6-dimethylnicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-2-(4-chlorophenoxy)-4,6-dimethylnicotinonitrile, also known as CCDMN, is a chemical compound with potential applications in scientific research.
Wirkmechanismus
5-chloro-2-(4-chlorophenoxy)-4,6-dimethylnicotinonitrile exerts its effects through the inhibition of specific enzymes, as mentioned above. It has been suggested that 5-chloro-2-(4-chlorophenoxy)-4,6-dimethylnicotinonitrile binds to the active site of these enzymes, preventing them from carrying out their normal functions. This leads to downstream effects on various signaling pathways, resulting in the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
5-chloro-2-(4-chlorophenoxy)-4,6-dimethylnicotinonitrile has been shown to have a range of biochemical and physiological effects, including the regulation of glucose metabolism and insulin signaling. It has also been shown to induce apoptosis in cancer cells, potentially making it a useful anti-cancer agent. However, further research is needed to fully understand the mechanisms underlying these effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 5-chloro-2-(4-chlorophenoxy)-4,6-dimethylnicotinonitrile is its potential as a tool for investigating the role of specific enzymes in various biological processes. Its inhibitory effects on enzymes such as protein tyrosine phosphatase 1B and dipeptidyl peptidase-4 make it a useful tool for studying the regulation of glucose metabolism and insulin signaling. However, as with any experimental tool, there are limitations to its use. For example, the specificity of 5-chloro-2-(4-chlorophenoxy)-4,6-dimethylnicotinonitrile for certain enzymes may limit its usefulness in certain experimental contexts.
Zukünftige Richtungen
There are several future directions for research on 5-chloro-2-(4-chlorophenoxy)-4,6-dimethylnicotinonitrile. One area of interest is its potential as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells. Further research is needed to understand the mechanisms underlying this effect and to determine its potential as a therapeutic agent. Additionally, 5-chloro-2-(4-chlorophenoxy)-4,6-dimethylnicotinonitrile's inhibitory effects on enzymes involved in glucose metabolism and insulin signaling make it a potential target for the development of new treatments for diabetes and related metabolic disorders. Finally, further research is needed to fully understand the biochemical and physiological effects of 5-chloro-2-(4-chlorophenoxy)-4,6-dimethylnicotinonitrile and its potential applications in scientific research.
Synthesemethoden
5-chloro-2-(4-chlorophenoxy)-4,6-dimethylnicotinonitrile can be synthesized through a multi-step process that involves the reaction of 4-chlorophenol with 2,6-dimethyl-3,5-dichloropyridine, followed by the addition of potassium carbonate and a cyanide source. The resulting product is purified through column chromatography to yield 5-chloro-2-(4-chlorophenoxy)-4,6-dimethylnicotinonitrile.
Wissenschaftliche Forschungsanwendungen
5-chloro-2-(4-chlorophenoxy)-4,6-dimethylnicotinonitrile has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have inhibitory effects on certain enzymes, including protein tyrosine phosphatase 1B and dipeptidyl peptidase-4, which are involved in the regulation of glucose metabolism and insulin signaling. 5-chloro-2-(4-chlorophenoxy)-4,6-dimethylnicotinonitrile has also been investigated for its potential as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
5-chloro-2-(4-chlorophenoxy)-4,6-dimethylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O/c1-8-12(7-17)14(18-9(2)13(8)16)19-11-5-3-10(15)4-6-11/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQTXJCYUVHLPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Cl)C)OC2=CC=C(C=C2)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(4-chlorophenoxy)-4,6-dimethylpyridine-3-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl [4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)phenoxy]acetate](/img/structure/B5798772.png)
![4-[5-(4-ethylphenoxy)-1H-tetrazol-1-yl]benzamide](/img/structure/B5798775.png)
![5-{2-[(2-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5798779.png)

![N-{4-[(difluoromethyl)thio]phenyl}-4,5-dihydro-1H-imidazole-2-carboxamide](/img/structure/B5798809.png)
![2-[(2,5-dimethylphenyl)amino]-1-(4-methylphenyl)ethanone](/img/structure/B5798816.png)

![1-(3-chlorophenyl)-4-[(3-methylphenyl)carbonothioyl]piperazine](/img/structure/B5798827.png)
![(4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}phenyl)acetic acid](/img/structure/B5798834.png)

![methyl 2-amino-1-[2-(1-cyclohexen-1-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5798845.png)


